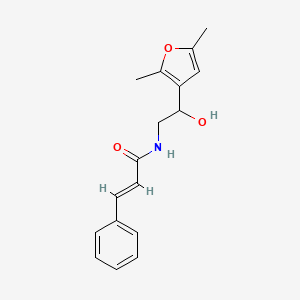

N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)cinnamamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)cinnamamide is a useful research compound. Its molecular formula is C17H19NO3 and its molecular weight is 285.343. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)cinnamamide is a compound of significant interest due to its potential biological activities, particularly in the realms of anti-inflammatory, antioxidant, and anticancer properties. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative data with related compounds.

Structural Features and Synthesis

This compound combines a cinnamamide backbone with a furan ring and a hydroxyethyl group , which may enhance its biological interactions. The synthesis typically involves the reaction between 2,5-dimethylfuran-3-carboxaldehyde and cinnamamide under basic conditions (e.g., sodium hydroxide) in solvents like ethanol or methanol to yield optimal results.

Biological Activity Overview

The biological activities of this compound can be categorized as follows:

-

Antioxidant Activity :

- Compounds with similar structures have been shown to activate the Nrf2 pathway, which is essential for cellular defense against oxidative stress.

- The antioxidant properties are attributed to the furan and hydroxyethyl functionalities that facilitate interactions with free radicals.

- Anti-inflammatory Effects :

- Anticancer Potential :

Comparative Data Table

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| This compound | Furan ring + hydroxyethyl group | Antioxidant, anti-inflammatory, anticancer | Dual functionality enhances activity |

| N,N-Bis(2-hydroxyethyl)cinnamamide | Two hydroxyethyl groups | Antioxidant properties | Enhanced solubility |

| 4-Acetylcinnamamide | Acetyl group at position 4 | Anticancer activity | Simple structure allows modification |

| N-Phenylcinnamamide | Phenyl group substitution | Anti-inflammatory effects | Known for specific receptor interactions |

Anticonvulsant Activity

A study on related cinnamamide derivatives demonstrated significant anticonvulsant activity using the maximal electroshock (MES) test. Compounds similar to this compound exhibited effective doses with favorable protective indices compared to established antiepileptic drugs like carbamazepine .

Antimicrobial Evaluation

This compound has shown potential antimicrobial activity against various pathogens including Staphylococcus aureus and methicillin-resistant strains (MRSA). The compound's structure may enhance its efficacy against biofilm formation associated with these bacteria .

Cytotoxicity Studies

In vitro studies assessing cytotoxicity revealed that related compounds displayed low IC50 values against cancer cell lines while maintaining low toxicity profiles. This suggests that this compound could be explored further for its therapeutic potential in oncology .

科学的研究の応用

Medicinal Chemistry

Antioxidant Activity

Research indicates that derivatives of cinnamamide, including N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)cinnamamide, exhibit significant antioxidant properties. These compounds can activate the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, which is crucial for cellular defense against oxidative stress. A study demonstrated that specific cinnamamide derivatives led to increased expression of antioxidant genes such as NAD(P)H quinone oxidoreductase 1 and hemeoxygenase-1 in HepG2 cells, showcasing their potential as protective agents against oxidative damage .

Anti-cancer Properties

Cinnamamide derivatives have been investigated for their anticancer effects. For instance, this compound has shown promise in inducing apoptosis in various cancer cell lines. In vitro studies using pancreatic cancer cell lines revealed that treatment with related compounds resulted in G2/M cell cycle arrest and increased caspase-3 activity, indicating the induction of programmed cell death . The structure-activity relationship suggests that modifications to the cinnamamide structure can enhance its efficacy against cancer cells.

Neuroprotection

Potential Neuroprotective Effects

The compound's ability to modulate oxidative stress pathways suggests its potential in neuroprotection. The activation of the Nrf2 pathway by cinnamamide derivatives may help protect neuronal cells from damage associated with neurodegenerative diseases. Studies have indicated that compounds promoting Nrf2 activation can reduce inflammation and oxidative stress in neuronal tissues, making them candidates for further research in neurodegenerative disorders .

Chemical Synthesis and Development

Synthetic Pathways

The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. The compound's synthesis typically includes the condensation of 2,5-dimethylfuran with appropriate hydroxyethyl and cinnamic acid derivatives. Researchers are exploring various synthetic methodologies to improve efficiency and scalability for pharmaceutical applications .

Summary of Findings

The following table summarizes key findings regarding the applications of this compound:

特性

IUPAC Name |

(E)-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3/c1-12-10-15(13(2)21-12)16(19)11-18-17(20)9-8-14-6-4-3-5-7-14/h3-10,16,19H,11H2,1-2H3,(H,18,20)/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPJRKDOJMZUMDQ-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(CNC(=O)C=CC2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(O1)C)C(CNC(=O)/C=C/C2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。